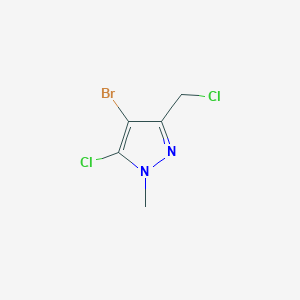
6-Cyclopropyl-5-methylpicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-5-methylpicolinic acid is a chemical compound with the CAS number 1822680-03-4 . It has a molecular weight of 177.2 and its molecular formula is C10H11NO2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a picolinic acid core with a cyclopropyl group and a methyl group attached . The exact structure can be determined using techniques such as NMR and HPLC .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cyclopropyl compounds in general can undergo a variety of reactions . For example, they can participate in palladium-catalyzed cross-coupling reactions .Applications De Recherche Scientifique
Synthesis and Biological Evaluation of Bromophenol Derivatives with Cyclopropyl Moiety
In the realm of organic chemistry and biochemistry, the synthesis of bromophenol derivatives with cyclopropyl moieties has been explored. These compounds, derived from reactions involving cyclopropane, have shown to be effective inhibitors of enzymes like cytosolic carbonic anhydrase and acetylcholinesterase. These inhibitors play a role in treating neurological disorders such as Alzheimer's and Parkinson's diseases. This research avenue emphasizes the role of cyclopropyl compounds in medicinal chemistry, particularly in neurodegenerative disease management (Boztaş et al., 2019).
Chemical Synthesis and Material Sciences
Efficient Synthesis of Pyrrolo[2,3-d]pyrimidines
The synthesis of pyrrolo[2,3-d]pyrimidines through a Cu(I)/6-methylpicolinic acid-catalyzed coupling reaction represents a significant advancement in chemical synthesis. This process, capable of introducing variable functional groups, demonstrates the utility of cyclopropyl-related compounds in synthesizing complex chemical structures, which may have implications across various fields, including material sciences and pharmaceuticals (Jiang et al., 2015).
Comparative Equilibrium and Structural Studies of Rhodium Complexes
The complex formation processes involving (O,N) donor ligands, including 6-methylpicolinic acid, with organometallic moieties have been extensively studied. These complexes' structural characterization and their behavior in aqueous solutions provide valuable insights into coordination chemistry. Such studies are crucial for understanding the intricate interactions in organometallic chemistry, which finds applications in catalysis, material science, and potentially in pharmaceuticals as well (Dömötör et al., 2017).
Catalysis and Organic Reactions
C-H Functionalization of Cyclopropanes
The field of catalysis and organic reactions has seen innovations with the use of picolinamide in the efficient C-H arylation of cyclopropanes. The ability to introduce cis-substituted cyclopropylpicolinamides has implications in synthesizing complex organic molecules, which can be crucial in developing pharmaceuticals and fine chemicals (Roman & Charette, 2013).
Propriétés
IUPAC Name |
6-cyclopropyl-5-methylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-2-5-8(10(12)13)11-9(6)7-3-4-7/h2,5,7H,3-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCXLLRMJOJILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

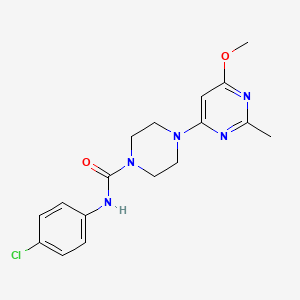
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2536441.png)
![N-[[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2536442.png)
![N-Methyl-4-phenyl-1-prop-2-enoyl-N-[2-(2H-tetrazol-5-yl)propyl]piperidine-4-carboxamide](/img/structure/B2536444.png)
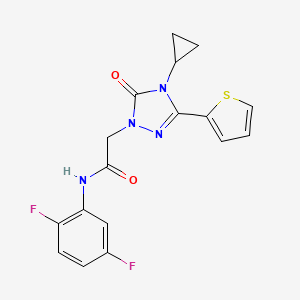
![Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B2536446.png)
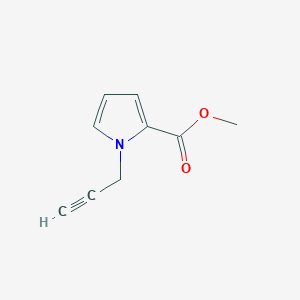
![2-[(2-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2536449.png)
![[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2536453.png)
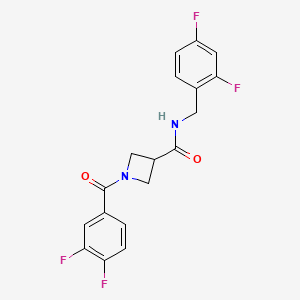
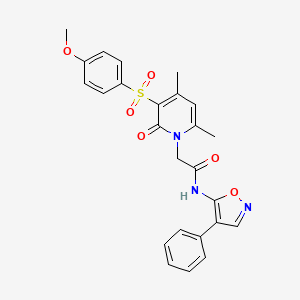

![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2536459.png)
